molecular formula C9H10N2O2 B11824453 5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one

5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one

Cat. No.: B11824453
M. Wt: 178.19 g/mol
InChI Key: YGKQYHWMRHMUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-methoxy-2,3-dihydro-1h-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-amino-6-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H10N2O2/c1-13-8-4-7-5(2-6(8)10)3-9(12)11-7/h2,4H,3,10H2,1H3,(H,11,12)

InChI Key

YGKQYHWMRHMUMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(=O)NC2=C1)N

Origin of Product

United States

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